5,7-Dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 5,7-dimethyl-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine includes a triazole ring fused to a pyrimidine ring, with methyl and methylsulfanyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2,4-pentanedione in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired triazolopyrimidine ring system.
Industrial Production Methods
Industrial production of 5,7-dimethyl-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, leading to partially or fully reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl or methylsulfanyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Various substituted triazolopyrimidine derivatives depending on the reagents used.
Scientific Research Applications
5,7-Dimethyl-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrimidine: Lacks the methyl and methylsulfanyl substituents.
5-Methyl-1,2,4-triazolo[4,3-a]pyrimidine: Contains a single methyl group.
3-Methylsulfanyl-1,2,4-triazolo[4,3-a]pyrimidine: Contains a single methylsulfanyl group.
Uniqueness
5,7-Dimethyl-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine is unique due to the presence of both methyl and methylsulfanyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10N4S |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
5,7-dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C8H10N4S/c1-5-4-6(2)12-7(9-5)10-11-8(12)13-3/h4H,1-3H3 |
InChI Key |
PXWYILJYVFKKOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.